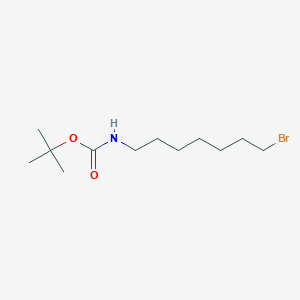

tert-Butyl (7-bromoheptyl)carbamate

説明

Significance in Modern Organic Synthesis and Medicinal Chemistry

In organic synthesis, the carbamate (B1207046) functional group is widely recognized as an effective protecting group for amines. nih.gov Its stability under various reaction conditions, coupled with the relative ease of its removal, makes it an invaluable tool for chemists.

In the field of medicinal chemistry, the carbamate moiety is a common feature in many therapeutic agents. nih.govnih.gov Its presence can influence a molecule's biological activity and pharmacokinetic properties. nih.govacs.org The carbamate group can participate in hydrogen bonding and can act as a bioisostere for the amide bond, often conferring improved metabolic stability to drug candidates. acs.org This has led to its incorporation into a diverse range of pharmaceuticals.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(7-bromoheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBIPAHIGAUNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 7 Bromoheptyl Carbamate and Analogous Compounds

Direct N-Alkylation Approaches Utilizing tert-Butyl Carbamate (B1207046)

Direct N-alkylation of tert-butyl carbamate or its derivatives represents a straightforward approach to forming the core structure of the target molecule. These methods typically involve the reaction of a nitrogen nucleophile with a suitable alkylating agent.

Alkylation with Heptyl Bromide Precursors

A common and direct method for the synthesis of tert-butyl (7-bromoheptyl)carbamate involves the N-alkylation of a suitable amine with a dihaloheptane, followed by protection of the resulting amino group. For instance, the reaction of heptane-1,7-diamine with tert-butyl chloroformate (Boc-Cl) under basic conditions yields the Boc-protected diamine. This method selectively protects one of the primary amine groups, leaving the other available for further functionalization.

Alternatively, a more direct route involves the reaction of tert-butyl carbamate with a large excess of 1,7-dibromoheptane. This reaction, typically carried out in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758), facilitates the nucleophilic attack of the deprotonated carbamate on one of the electrophilic carbon atoms of the dibromoalkane. The large excess of the dihalide is crucial to minimize the formation of the bis-alkylated byproduct.

A similar strategy can be employed starting from 6-aminohexan-1-ol. The amino group is first protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the hydroxyl group is subsequently converted to a bromide. rsc.orgmdpi.com

Below is a table summarizing typical conditions for direct alkylation:

| Starting Material | Reagent | Base | Solvent | Yield (%) |

| Heptane-1,7-diamine | tert-Butyl chloroformate | Triethylamine (B128534) | Dichloromethane | 70-85 |

| tert-Butyl carbamate | 1-Bromopropane | Sodium hydride | Tetrahydrofuran | Not specified |

| 6-Aminohexan-1-ol | Di-tert-butyl dicarbonate | Not specified | Tetrahydrofuran | Quantitative (for Boc protection) mdpi.com |

| tert-Butyl (6-hydroxyhexyl)carbamate | 1,6-Dibromohexane | Sodium hydride | Tetrahydrofuran | Not specified mdpi.com |

Mitsunobu Reaction Protocols for Carbamate Formation

The Mitsunobu reaction offers a powerful and versatile method for the formation of C-N bonds under mild conditions, making it suitable for the synthesis of carbamates. researchgate.net This reaction typically involves the condensation of an acidic component, such as a carbamate, with a primary or secondary alcohol in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). researchgate.nettudublin.ie

For the synthesis of this compound, this would involve the reaction of 7-bromoheptan-1-ol with a suitable carbamate precursor under Mitsunobu conditions. A key advantage of the Mitsunobu reaction is its high stereoselectivity, proceeding with inversion of configuration at the alcohol stereocenter. While the target molecule is achiral, this feature is crucial for the synthesis of chiral analogs.

Recent advancements have focused on simplifying the purification process by using reagents that are more easily separated from the product. researchgate.netacs.org For example, the use of polymer-bound phosphines or fluorous-tagged reagents allows for easier removal of byproducts.

Multistep Synthetic Routes Employing Amine Protection and Subsequent Halogenation

Multistep syntheses provide a more controlled and often higher-yielding approach to complex molecules like this compound. These routes typically involve the protection of a primary amine, followed by functional group manipulations and a final halogenation step.

Synthesis from Aminoalcohols and Halogenation Techniques

A common multistep strategy begins with the protection of an aminoalcohol. For example, 7-aminoheptan-1-ol can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford tert-butyl (7-hydroxyheptyl)carbamate. fishersci.co.uk This Boc-protected aminoalcohol is then subjected to a halogenation reaction to convert the terminal hydroxyl group into a bromide.

Several halogenation techniques can be employed for this transformation. A classic method involves the use of phosphorus tribromide (PBr₃). Alternatively, the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), provides a milder alternative for converting alcohols to alkyl bromides. Another effective method is treatment with hydrobromic acid (HBr). rsc.org

The choice of halogenation reagent depends on the substrate's sensitivity to acidic or harsh conditions. The table below summarizes some common halogenation methods for converting Boc-protected aminoalcohols to the corresponding bromoalkanes.

| Starting Material | Halogenating Agent | Solvent | Notes |

| tert-Butyl (7-hydroxyheptyl)carbamate | Phosphorus tribromide | Dichloromethane | Standard method |

| tert-Butyl (7-hydroxyheptyl)carbamate | Triphenylphosphine / Carbon tetrabromide | Dichloromethane | Appel reaction, mild conditions |

| tert-Butyl (7-hydroxyheptyl)carbamate | Hydrobromic acid | Not specified | Can be effective but may require protection of acid-labile groups |

Reductive Amination Strategies for Alkyl Amine Formation

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone in the synthesis of amines. pku.edu.cn This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing analogs of this compound, reductive amination can be used to construct the alkyl amine backbone. For example, a bromo-aldehyde could be reacted with tert-butyl carbamate under reductive conditions. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and triethylsilane (Et₃SiH) in the presence of an acid catalyst. pku.edu.cn

A patent describes a reductive amination process where N-tertbutyloxycarbonyl-1,2-quadrol reacts with paraformaldehyde in the presence of an acid catalyst, followed by reduction with sodium borohydride to yield the corresponding methylamino ethylcarbamate. google.com This highlights the utility of reductive amination in constructing N-alkylated carbamates. While not a direct synthesis of the title compound, the principle can be adapted. For instance, reacting 7-bromoheptanal (B1281898) with tert-butyl carbamate under reductive amination conditions would directly yield this compound.

Green Chemistry Principles and Sustainable Synthesis Considerations for Carbamates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgpsu.edursc.org In the context of carbamate synthesis, this translates to developing more environmentally benign and sustainable methods.

Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene (B1210022). psu.edu Modern approaches seek to replace these with safer alternatives. One promising green strategy is the use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis. rsc.orgpsu.edursc.orgbohrium.com This approach is attractive as CO₂ is non-toxic, abundant, and renewable. psu.edubohrium.com The reaction of CO₂ with amines and alcohols, often facilitated by a catalyst, can produce carbamates. psu.edursc.org Electrochemical methods are also being explored to facilitate the three-component reaction of CO₂, amines, and other organic molecules to form carbamates in an environmentally friendly manner. rsc.org

Sustainable N-alkylation methods are also a key focus. manchester.ac.uknih.govrsc.orgrsc.org These include catalytic processes that minimize waste and use less hazardous reagents. rsc.orgrsc.org For example, the direct N-alkylation of amines with alcohols, which produces water as the only byproduct, is a highly atom-economical and green transformation. rug.nl The use of recyclable catalysts, such as ionic liquids or heterogeneous catalysts, further enhances the sustainability of these processes. bohrium.comresearchgate.net

The development of one-pot syntheses and telescoping reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. For instance, a one-pot reductive amination followed by in-situ protection of the amine would be a more sustainable approach.

The table below highlights some green chemistry approaches relevant to carbamate synthesis.

| Green Chemistry Principle | Application in Carbamate Synthesis |

| Use of Renewable Feedstocks | Utilizing CO₂ as a C1 building block. rsc.orgpsu.edursc.orgbohrium.com |

| Atom Economy | Direct N-alkylation of amines with alcohols, producing only water as a byproduct. rug.nl |

| Safer Solvents and Reagents | Replacing hazardous reagents like phosgene with safer alternatives. psu.edu Using greener solvents like water or ionic liquids. bohrium.com |

| Catalysis | Employing recyclable catalysts to minimize waste. bohrium.comrsc.orgrsc.orgresearchgate.net |

| Process Intensification | Developing one-pot and telescoped reactions to reduce solvent use and waste. |

Reactivity and Diverse Chemical Transformations of Tert Butyl 7 Bromoheptyl Carbamate

Nucleophilic Substitution Reactions at the ω-Bromoalkyl Moiety

The terminal bromine atom in tert-butyl (7-bromoheptyl)carbamate serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the end of the seven-carbon chain.

Alkylation with Various Heteronucleophiles (e.g., Nitrogen, Sulfur, Oxygen)

The electrophilic carbon of the bromomethyl group is susceptible to attack by a range of heteronucleophiles.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can displace the bromide to form new carbon-nitrogen bonds. This reaction is fundamental in the synthesis of polyamines and other complex nitrogenous compounds. For instance, the reaction with a primary amine would yield a secondary amine, extending the carbon chain with a nitrogen atom.

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles readily react with the bromoalkyl moiety to form thioethers. thieme-connect.de These reactions are typically carried out under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile. thieme-connect.de

Oxygen Nucleophiles: Alkoxides and phenoxides can act as oxygen nucleophiles, leading to the formation of ethers. This reaction provides a straightforward method for attaching the seven-carbon amino-protected chain to other molecules via an ether linkage. In some cases, even carbonate ions have been shown to act as nucleophiles in ring-opening reactions of related epoxides. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Nitrogen | Primary Amine (R-NH₂) | Secondary Amine |

| Sulfur | Thiol (R-SH) | Thioether |

Intramolecular Cyclization and Macrocyclization Reactions

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for intramolecular cyclization reactions. After deprotection of the Boc group, the resulting primary amine can act as an internal nucleophile, attacking the electrophilic carbon at the other end of the molecule to form a cyclic amine. This strategy is particularly useful for the synthesis of medium to large-sized rings, including macrocycles. escholarship.org The success of such cyclizations often depends on factors like reaction concentration (high dilution favors intramolecular reactions) and the presence of a suitable base.

In a related context, intramolecular C-H insertion reactions of similar carbene intermediates have been studied theoretically, providing insight into the energetics of such cyclization processes. beilstein-journals.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira-Hagihara)

The bromoalkyl group can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is a powerful tool for creating a new carbon-carbon bond between the heptyl chain and various aryl or vinyl groups. nih.govrsc.org

Sonogashira-Hagihara Coupling: This reaction couples the alkyl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgchem-station.com The result is the formation of a substituted alkyne, which can be a valuable intermediate for the synthesis of more complex molecules. wikipedia.orgchem-station.com The reaction is typically performed under mild conditions with an amine base. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst + Base | C(sp³)-C(sp²) or C(sp³)-C(sp³) |

Deprotection Strategies for the tert-Butoxycarbonyl (N-Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions, including those involving nucleophiles and bases. organic-chemistry.org However, it can be selectively removed when needed.

Acid-Mediated Deprotection Mechanisms and Selectivity

The most common method for removing the N-Boc group is through treatment with a strong acid. nih.gov

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. jkchemical.com

Reagents and Selectivity: A variety of acids can be used for this purpose, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) being a very common choice. jkchemical.com Other acids such as hydrochloric acid (HCl) in organic solvents, and aqueous phosphoric acid have also been effectively used. nih.govnih.govmdpi.com The choice of acid and reaction conditions can allow for selective deprotection. For instance, some methods have been developed for the selective cleavage of N-Boc groups on aromatic amines while leaving those on aliphatic amines intact. jkchemical.com Conversely, certain Lewis acids like zinc bromide can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups. jkchemical.com

Table 3: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, room temperature | Very common and efficient. jkchemical.com |

| Hydrochloric acid (HCl) | Dioxane, ethyl acetate, or methanol | Widely used, often as a solution. nih.gov |

Emerging and Orthogonal Deprotection Methodologies

While acid-mediated deprotection is prevalent, alternative methods are continuously being developed to address issues of selectivity and functional group compatibility. nih.gov

Thermal Deprotection: Recent studies have shown that N-Boc groups can be removed thermally, often in a continuous flow reactor. nih.govacs.org This method can offer selectivity, for example, by allowing the deprotection of an aryl N-Boc group at a lower temperature than an alkyl N-Boc group. acs.org

Catalytic and Reagent-Based Methods: A variety of other reagents and catalysts have been reported for N-Boc deprotection. These include methods using oxalyl chloride in methanol, which is effective for a range of substrates at room temperature. nih.gov Additionally, reagents like Selectfluor have been shown to selectively remove a Boc group from a di-protected amine. researchgate.net

Orthogonal Deprotection: Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. The N-Boc group is a key component of many orthogonal protection strategies. For example, since the Boc group is acid-labile, it can be removed while a base-labile group like the fluorenylmethyloxycarbonyl (Fmoc) group remains intact. organic-chemistry.org The development of photolabile protecting groups also allows for orthogonal deprotection by using light of specific wavelengths to cleave one group without affecting others. nih.gov

Palladium-Catalyzed Transformations Involving N-Boc Carbamates

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the elaboration of complex molecules. Beyond its role as a protecting group, the N-Boc carbamate (B1207046) moiety can participate directly in a variety of powerful chemical transformations. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a versatile tool for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds involving N-Boc carbamates. These methods are valued for their high efficiency, functional group tolerance, and broad applicability in medicinal, process, and materials chemistry. acs.orgrsc.org

One of the most significant palladium-catalyzed reactions involving N-Boc carbamates is the Buchwald-Hartwig amination. rsc.org This reaction allows for the formation of N-aryl and N-heteroaryl bonds by coupling an amine or amide with an aryl halide or pseudohalide. In the context of tert-butyl carbamate itself, it can serve as a convenient ammonia (B1221849) surrogate for the synthesis of N-Boc protected anilines from aryl bromides. nih.gov Research has demonstrated that a combination of a palladium source, such as Pd₂(dba)₃·CHCl₃, and a sterically hindered phosphine (B1218219) ligand, like tert-butyl X-Phos, can effectively catalyze this transformation. The choice of base is critical, with sodium tert-butoxide often being crucial for the reaction's success, enabling it to proceed in high yields even at room temperature. nih.gov

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by coordination of the carbamate to the palladium center, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated carbamate product and regenerate the Pd(0) catalyst. rsc.org

These palladium-catalyzed methods have been instrumental in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. acs.orgrsc.org For instance, the chemoselective coupling of tert-butyl carbamate with an aryl bromide has been employed as a key step in the scalable synthesis of an HCV drug candidate. acs.org This approach highlights the reaction's robustness and compatibility with other functional groups, as a subsequent Suzuki-Miyaura coupling of a remaining aryl chloride could be performed on the same molecule. acs.org

The versatility of palladium catalysis extends to other transformations of the N-Boc group and the alkyl halide portion of molecules like this compound. While the carbamate nitrogen can couple with aryl halides, the bromoheptyl chain is a prime substrate for various C-C bond-forming cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of diverse alkyl, vinyl, or aryl substituents at the terminus of the heptyl chain.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation with tert-Butyl Carbamate

| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| Aryl Bromides | Pd₂(dba)₃·CHCl₃ | tert-Butyl X-Phos | NaOtBu | Toluene | 17-22 | 43-83 | nih.gov |

| Aryl Bromide | Pd₂(dba)₃ | L19 (tBu-XPhos) | NaOtBu | Dioxane | 80 | 77 | acs.org |

| Aryl Bromide | Pd(OAc)₂ | L7 (DavePhos) | Cs₂CO₃ | Toluene | 80 | 85 | acs.org |

| Aryl Chlorides/Triflates | Pd₂(dba)₃ | L1 (BrettPhos) | NaOtBu | Toluene | 100 | Varies | nih.gov |

Radical Reactions and Their Application to Bromoalkyl Carbamates

The bromine atom in this compound serves as a functional handle for initiating radical reactions, providing a pathway to carbon-centered radicals that can undergo a variety of synthetic transformations. A prominent example is the Atom Transfer Radical Cyclization (ATRC), a powerful method for constructing cyclic systems. nih.govrsc.org This process is particularly useful for synthesizing five- and six-membered rings from unsaturated precursors. rsc.org

The general mechanism of ATRC involves the transfer of a halogen atom from the substrate (e.g., a bromoalkyl carbamate) to a transition metal catalyst, typically a copper(I) or ruthenium(II) complex, although enzyme-based systems have also been developed. nih.govrsc.org This generates a carbon-centered radical and an oxidized metal-halide species. The newly formed radical can then add intramolecularly to a suitably positioned alkene or alkyne. The resulting cyclized radical is subsequently trapped by the oxidized metal-halide complex, which transfers the halogen atom back, regenerating the catalyst and forming the final cyclized product. nih.gov

For a substrate like this compound, if an unsaturated moiety were present within the molecule (for instance, by modifying the amine before Boc-protection), it could undergo ATRC. For example, an N-allyl or N-homoallyl bromoalkyl carbamate could cyclize to form substituted pyrrolidines or piperidines, which are common structural motifs in pharmaceuticals. The reaction's success and stereoselectivity can be influenced by the nature of the catalyst, the ligand, and the reaction conditions. nih.gov Copper-based systems, such as CuBr complexed with the ligand Me₆-TREN, have been shown to be effective for the ATRC of unactivated alkyl bromides. rsc.org Furthermore, photoredox catalysis has emerged as a mild and efficient way to initiate these radical cyclizations using visible light. rsc.org

Beyond cyclization, radical chemistry offers other avenues for the transformation of bromoalkyl carbamates. The carbon-bromine bond can be homolytically cleaved using radical initiators like AIBN in the presence of a hydrogen atom donor such as tributyltin hydride, leading to the reduction of the alkyl bromide to an alkane. Alternatively, the generated radical can be trapped by other radical acceptors in intermolecular reactions.

Another type of radical process involves the carbamate group itself. The tert-butyl group of a Boc-carbamate can be removed under specific radical-mediated conditions. For example, the tris-4-bromophenylamminium radical cation ("magic blue") has been used catalytically to facilitate the cleavage of the C–O bond in tert-butyl carbamates under mild conditions, offering an alternative to harsh acidic deprotection methods. nih.gov

Table 2: Examples of Catalytic Systems for Atom Transfer Radical Reactions

| Reaction Type | Catalyst System | Substrate Type | Key Features | Citation |

|---|---|---|---|---|

| ATRC | CuBr / Me₆-TREN | Unsaturated primary/secondary alkyl bromides | Forms five-membered rings from unactivated bromides. | rsc.org |

| ATRC | P450 Enzyme | N-allyl α-haloamides | Biocatalytic, enantioselective cyclization. | nih.gov |

| Photoredox ATRC | Visible light / Photoredox catalyst | 1,6-dienes and α-halo-ketones | Mild, one-pot reaction to form bromo-substituted rings. | rsc.org |

| Deprotection | Tris(4-bromophenyl)amminium radical cation / Triethylsilane | tert-Butyl carbamates, esters, ethers | Catalytic, mild cleavage of the tert-butyl group. | nih.gov |

| Cycloaddition | tert-Butyl Nitrite (TBN) | Alkenyl/alkynyl-substituted aryl methyl ketones | Metal-free radical initiation for polycyclic structures. | mdpi.com |

Applications As a Key Intermediate in Complex Molecule Synthesis

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed as heterobifunctional molecules. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov The linker component, which connects the POI-binding ligand (warhead) to the E3 ligase-binding ligand (anchor), is a critical determinant of a PROTAC's efficacy. Tert-butyl (7-bromoheptyl)carbamate and its derivatives, such as tert-butyl (7-aminoheptyl)carbamate, are frequently employed as foundational elements for these linkers. medkoo.combroadpharm.commedchemexpress.com

Researchers often synthesize a library of PROTACs with varying linker lengths to identify the optimal distance for inducing protein degradation. For instance, studies on TBK1-targeting PROTACs revealed that linkers with fewer than 12 atoms were ineffective, whereas those with 12 to 29 atoms demonstrated submicromolar degradation potency. nih.gov The seven-carbon chain of this compound provides a substantial scaffold that can be further extended or modified. The terminal bromine allows for coupling with a nucleophilic site on either the warhead or the anchor, while the Boc-protected amine, once deprotected, can form an amide bond with the other half of the PROTAC molecule. medkoo.combroadpharm.com This modular approach facilitates the rapid generation of PROTAC libraries for efficacy optimization.

Interactive Table 1: PROTAC Linker Characteristics and Synthesis Utility

| Feature | Description | Relevance of this compound |

|---|---|---|

| Bifunctionality | Possesses two distinct reactive sites for sequential conjugation. | The bromo group acts as an electrophile for nucleophilic substitution, while the Boc-amine is a masked nucleophile. medkoo.combroadpharm.com |

| Linker Length | The seven-carbon (heptyl) chain provides significant length, which is often crucial for spanning the distance between the POI and E3 ligase. nih.gov | Provides a ~8-10 atom spacer, a common length in effective PROTACs. Can be readily extended. |

| Flexibility | The aliphatic chain is flexible, allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation. nih.gov | The rotational freedom of the C-C bonds in the heptyl chain aids in achieving a productive binding orientation. |

| Chemical Handles | The bromo and protected amine groups are versatile chemical handles for various coupling reactions. | The bromo group reacts with amines, alcohols, and thiols. The deprotected amine reacts with carboxylic acids, acyl chlorides, and activated esters. medkoo.comorganic-chemistry.org |

The formation of a stable ternary complex is the cornerstone of PROTAC activity. biorxiv.org The structure of the linker dictates the relative orientation of the POI and the E3 ligase, which in turn affects the efficiency of ubiquitin transfer. Computational modeling and structural biology are used to understand the intricate interactions within the ternary complex. nih.govnih.gov

Building Block for the Synthesis of Functionalized Amines and Polyamines

Beyond PROTACs, this compound is a valuable precursor for synthesizing various functionalized amines and polyamines. The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed with acid, such as trifluoroacetic acid, to reveal the primary amine. organic-chemistry.org This allows for the selective functionalization of the bromo-end of the molecule without affecting the protected amine.

For example, the bromo group can be displaced by a variety of nucleophiles to introduce new functional groups. Subsequent deprotection of the Boc-amine yields a 1,7-diaminoheptane (B1222138) derivative with a specific functional group at one terminus. This strategy is employed to create monomers for the synthesis of complex polyamines or other amine-containing target molecules. Furthermore, methods for the direct conversion of carbamates into tertiary amines provide a step-economical route to complex amine-based structures. nih.gov

Precursor for Advanced Polymeric Materials and Bioconjugates

The bifunctional nature of this compound also makes it a suitable monomer or initiator for the synthesis of advanced polymeric materials and bioconjugates. In polymer chemistry, it can be used to create functional polymers where one end of the chain can be initiated from the bromo group, and the other end (after deprotection) can be used for post-polymerization modification. For instance, it can be used to synthesize polymers with pendant amine groups for applications in drug delivery or gene therapy.

In bioconjugation, this compound can act as a linker to attach small molecules to biomacromolecules like proteins or antibodies. researchgate.net The bromo group can react with nucleophilic residues on a protein (e.g., cysteine), and after deprotection, the newly formed amine can be coupled to another molecule of interest, such as a fluorescent dye or a drug payload.

Synthesis of Biologically Active Scaffolds and Therapeutic Agent Derivatives

The carbamate (B1207046) moiety and the alkyl chain are common features in many biologically active compounds. nih.gov this compound serves as a key fragment for the synthesis of various therapeutic agent derivatives by connecting a pharmacophore to a specific carrier or targeting group. nih.gov

Carbamates are a well-established class of enzyme inhibitors, particularly for cholinesterases, which are key targets in the treatment of Alzheimer's disease. nih.govmdpi.com The carbamate functional group can act as a transition-state analog that carbamylates a serine residue in the enzyme's active site, leading to temporary inactivation. Building blocks like this compound can be used to synthesize novel cholinesterase inhibitors where the alkyl chain serves as a linker to position a secondary binding moiety within the enzyme's active site gorge, potentially increasing potency and selectivity. nih.govresearchgate.net

Similarly, histone deacetylase (HDAC) inhibitors are an important class of anti-cancer agents. nih.gov Many HDAC inhibitors consist of three parts: a zinc-binding group, a linker, and a "cap" group that interacts with the protein surface. The linker region is often a simple alkyl chain. This compound is an ideal synthon for this linker component. The bromo-end can be coupled to the cap group, and the Boc-amine can be deprotected and acylated to install the zinc-binding hydroxamic acid or benzamide (B126) group, facilitating the modular synthesis of new HDAC inhibitor candidates. nih.gov

Interactive Table 2: Application in Enzyme Inhibitor Synthesis

| Enzyme Target | Role of Carbamate Scaffold | Synthetic Utility of this compound |

|---|---|---|

| Cholinesterases (AChE, BChE) | The carbamate moiety acts as a "pseudo-irreversible" inhibitor by carbamylating the active site serine. nih.govmdpi.com | The heptyl chain can serve as a linker to connect the carbamate to other pharmacophoric elements, enhancing binding affinity or selectivity. nih.gov |

| Histone Deacetylases (HDACs) | While not the primary inhibitory group, the linker connecting the zinc-binding group and the cap group is crucial for activity. nih.gov | Provides a flexible alkyl linker. The bifunctionality allows for modular attachment of the zinc-binding and cap groups. nih.gov |

Creation of Receptor Ligands and Modulators (e.g., N-methyl-D-aspartate Receptor Antagonists)

The N-methyl-D-aspartate (NMDA) receptor is a prominent ionotropic glutamate (B1630785) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders. nih.gov Consequently, the development of NMDA receptor antagonists has been an active area of research for therapeutic interventions. meduniwien.ac.at

This compound serves as an exemplary key intermediate in the synthesis of certain classes of NMDA receptor antagonists, particularly those that feature a long aliphatic chain. The unique structural characteristics of this intermediate make it an ideal building block for this purpose. The seven-carbon chain provides a specific spatial distance between two key pharmacophoric elements, a feature known to be important for the activity of some NMDA receptor antagonists. nih.gov

The synthetic utility of this compound in this context lies in its two reactive sites: the terminal bromine atom and the Boc-protected amine. The bromine atom is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the attachment of the seven-carbon chain to another molecular scaffold, which could be a core pharmacophore of a known NMDA receptor antagonist.

Following the coupling reaction, the tert-butoxycarbonyl (Boc) protecting group on the terminal amine can be easily removed under mild acidic conditions. This deprotection step reveals a primary amine, which can then be further functionalized or may itself be a critical part of the final pharmacophore responsible for interacting with the NMDA receptor. For instance, the terminal amine could be part of a polyamine structure, which is a known modulatory site on the NMDA receptor. nih.gov

A plausible synthetic strategy for an NMDA receptor antagonist utilizing this compound would involve the initial alkylation of a suitable nucleophile (e.g., a phenol (B47542) or an amine of a core heterocyclic structure) with the bromoheptyl portion of the intermediate. The subsequent deprotection of the Boc group would then yield the target antagonist or a precursor for further elaboration.

Table 1: Key Data for a Hypothetical NMDA Receptor Antagonist Synthesis

| Feature | Description |

| Key Intermediate | This compound |

| Key Structural Feature | Seven-carbon aliphatic spacer |

| Reactive Sites | Terminal Bromine (for nucleophilic substitution), Boc-protected Amine (for deprotection and further functionalization) |

| Target Receptor Class | N-methyl-D-aspartate (NMDA) Receptor Antagonists |

| Potential Pharmacophore | A core aromatic or heterocyclic moiety linked via the seven-carbon chain to a terminal amine. |

| Key Synthetic Steps | 1. Nucleophilic substitution at the C-Br bond. 2. Deprotection of the Boc-protected amine. |

Research Findings

The use of a Boc-protected amino-bromo-alkane like this compound is a standard and efficient methodology in organic synthesis to introduce a protected aminoalkyl chain. The corresponding amine, tert-butyl (7-aminoheptyl)carbamate, is commercially available and marketed as a linker for use in the synthesis of various biologically active molecules, including PROTACs (Proteolysis Targeting Chimeras). broadpharm.com This further underscores the value of the 7-carbon amino-terminated chain in constructing complex molecules.

The synthesis of polyamine-based NMDA receptor antagonists often involves the step-wise assembly of long-chain diamines or polyamines. nih.gov this compound would be an ideal starting material in such syntheses, allowing for the controlled, directional addition of a seven-carbon diamine synthon.

Mechanistic and Computational Investigations in Carbamate Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of tert-Butyl (7-bromoheptyl)carbamate typically involves the reaction of 7-bromoheptan-1-amine (B12436714) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is a cornerstone of amine protection strategy in multi-step organic synthesis. masterorganicchemistry.comwikipedia.org The mechanism of this transformation, known as Boc protection, proceeds through a nucleophilic acyl substitution pathway. jk-sci.com

The reaction commences with the nucleophilic attack of the primary amine group of 7-bromoheptan-1-amine on one of the carbonyl carbons of Boc₂O. masterorganicchemistry.comcommonorganicchemistry.com This initial step forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.comcommonorganicchemistry.com

Two principal mechanistic pathways can be considered, depending on the reaction conditions:

Uncatalyzed Pathway: In the absence of a base, the protonated amine intermediate is neutralized by the tert-butyl carbonate anion. This anion then decomposes into the more stable tert-butanol (B103910) and carbon dioxide gas. commonorganicchemistry.com

Base-Catalyzed Pathway: Often, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is added to the reaction mixture. jk-sci.comcommonorganicchemistry.com In this scenario, the base abstracts a proton from the protonated amine intermediate. The tert-butyl carbonate anion subsequently breaks down into tert-butoxide and carbon dioxide. commonorganicchemistry.com The liberated tert-butoxide is a stronger base than TEA or DIEA and will ultimately be protonated to form tert-butanol. commonorganicchemistry.com

A critical aspect of this reaction is the in-situ decomposition of the tert-butyl carbonate byproduct into gaseous carbon dioxide and tert-butanol (or its corresponding alkoxide). commonorganicchemistry.comcommonorganicchemistry.com This irreversible step drives the reaction to completion. It is imperative to conduct this reaction in an open or well-ventilated system to allow for the safe escape of the evolved CO₂ gas. commonorganicchemistry.comcommonorganicchemistry.com

Conformational Analysis of Linear and Macrocyclic Carbamate-Containing Linkers

The conformational preferences of carbamate-containing linkers, such as the heptyl chain in this compound, are critical for their application in areas like drug design and materials science. The carbamate (B1207046) group itself introduces a degree of rigidity due to the partial double bond character of the C-N bond, a result of resonance between the nitrogen lone pair and the carbonyl π-system. smolecule.com This restricted rotation leads to the existence of syn and anti conformers. smolecule.com

Theoretical Studies on Reaction Intermediates and Transition States

Theoretical and computational studies provide profound insights into the energetics and geometries of intermediates and transition states in carbamate chemistry, which are often transient and difficult to observe experimentally. The formation of this compound from 7-bromoheptan-1-amine and di-tert-butyl dicarbonate serves as an excellent model for such investigations.

Using computational methods like Density Functional Theory (DFT) and ab initio calculations, the reaction pathway can be meticulously mapped out. nih.govacs.org For the Boc protection reaction, theoretical studies can model the initial nucleophilic attack of the amine on the carbonyl group of Boc₂O. This allows for the characterization of the tetrahedral intermediate, a key species in the reaction mechanism. masterorganicchemistry.com The geometry, charge distribution, and energy of this intermediate can be calculated, providing a deeper understanding of its stability and reactivity.

Furthermore, computational chemistry allows for the location and characterization of the transition state for the breakdown of the tetrahedral intermediate. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. Theoretical studies on similar carbamate formation reactions have shown that the presence of a catalyst or a base can significantly lower the activation energy barrier, consistent with experimental observations. nih.govrsc.org

In more complex scenarios, such as catalyzed carbamate synthesis, computational studies can elucidate the role of the catalyst in stabilizing intermediates and facilitating key bond-forming or bond-breaking steps. nih.gov For instance, in palladium-catalyzed carbamate synthesis, DFT calculations have been employed to identify different mechanistic pathways and determine their energetic feasibility, which aligns with experimental NMR data. nih.gov While not directly applicable to the synthesis of this compound, these studies highlight the power of computational methods in dissecting complex reaction mechanisms in carbamate chemistry. Theoretical investigations into the aminolysis of carbamates have also been performed, exploring different possible pathways, such as those involving an isocyanate intermediate. researchgate.net

Application of Computational Chemistry Parameters in Molecular Design

Computational chemistry provides a suite of parameters that are instrumental in the rational design of molecules with desired properties. For a linker molecule like this compound, parameters such as the topological polar surface area (TPSA) and the partition coefficient (logP) are particularly important in predicting its behavior in biological systems.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the calculated TPSA is 38.33 Ų. chemscene.com This value suggests moderate polarity, which can influence its solubility and ability to form hydrogen bonds. In molecular design, TPSA is a key parameter for optimizing the pharmacokinetic profile of a drug candidate.

The Partition Coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentrations of a solute in a two-phase system of water and a lipophilic solvent, typically octanol. A higher logP value indicates greater lipophilicity. The calculated logP for this compound is 3.8565. chemscene.com This relatively high value indicates a significant non-polar character, largely due to the heptyl chain and the tert-butyl group. Lipophilicity is a critical factor in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Below is an interactive table summarizing key computational parameters for this compound and a few other related carbamate structures for comparison. These parameters are routinely used by medicinal chemists to guide the design of new molecules with improved efficacy and drug-like properties.

| Compound Name | CAS Number | Molecular Formula | TPSA (Ų) | logP |

| This compound | 142356-34-1 | C₁₂H₂₄BrNO₂ | 38.33 chemscene.com | 3.8565 chemscene.com |

| tert-Butyl (7-bromoheptyl)(methyl)carbamate | 2734864-63-0 | C₁₃H₂₆BrNO₂ | N/A | N/A |

| (R)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate | 106454-69-7 | C₁₄H₂₁NO₃ | 58.56 chemscene.com | 2.1147 chemscene.com |

| tert-Butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 | C₈H₁₄BrNO₂ | 29.54 ambeed.com | 1.71 (XLOGP3) ambeed.com |

| tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | 161975-39-9 | C₁₂H₂₃NO₅S | 81.29 ambeed.com | 1.28 (XLOGP3) ambeed.com |

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of tert-Butyl (7-bromoheptyl)carbamate, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the seven-carbon alkyl chain, and the protons adjacent to the nitrogen and bromine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. udel.edu For this compound, distinct signals are expected for the carbonyl carbon, the quaternary and methyl carbons of the Boc group, and each of the seven carbons in the heptyl chain, which will have unique chemical shifts due to their varying proximity to the electron-withdrawing carbamate (B1207046) and bromide substituents. chemicalbook.com

The following tables outline the predicted chemical shifts (δ) in parts per million (ppm) for this compound, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃ )₃ | ~1.44 | Singlet | 9H |

| -CH₂ -CH₂-Br | ~1.85 | Quintet | 2H |

| -NH-CH₂-CH₂ - | ~1.50 | Quintet | 2H |

| -NH-CH₂-CH₂-(CH₂ )₃-CH₂-CH₂-Br | ~1.30–1.40 | Multiplet | 6H |

| -NH-CH₂ - | ~3.10 | Quartet | 2H |

| -CH₂ -Br | ~3.40 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~156.0 |

| -C (CH₃)₃ | ~79.0 |

| -C(CH₃ )₃ | ~28.4 |

| -NH-CH₂ - | ~40.8 |

| -CH₂ -Br | ~33.9 |

| -CH₂-CH₂ -Br | ~32.7 |

| -NH-CH₂-CH₂ - | ~30.0 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation pattern of the compound, which aids in structural verification. The molecular formula for this compound is C₁₂H₂₄BrNO₂, corresponding to a molecular weight of approximately 294.23 g/mol . chemscene.comfluorochem.co.ukmyskinrecipes.com

Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: the M⁺ peak and an (M+2)⁺ peak.

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. In fragmentation analysis, common losses include the tert-butyl group or the entire Boc group, providing further structural evidence. uni-saarland.de

Table 3: Expected Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | Description |

|---|---|---|

| [M]⁺ | ~293 | Molecular Ion |

| [M+2]⁺ | ~295 | Molecular Ion with ⁸¹Br |

| [M - 57]⁺ | ~236 | Loss of tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound will show characteristic absorption bands for the carbamate and alkyl bromide moieties. nist.gov Data from similar carbamate structures confirms the expected peak locations.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| N-H | ~3300–3400 | N-H stretch |

| C-H (sp³) | ~2850–2960 | Aliphatic C-H stretch |

| C=O | ~1680–1700 | Carbamate carbonyl stretch |

| N-H | ~1520–1540 | N-H bend (Amide II band) |

| C-O | ~1160–1250 | C-O stretch |

The presence of a strong peak around 1680-1700 cm⁻¹ is definitive for the carbonyl group of the carbamate, while the N-H stretch and bend are also key identifiers.

Chromatographic Methods for Purity Assessment and Preparative Separation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for monitoring reaction progress, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of reactions involving this compound. rsc.org By comparing the retention factor (Rf) of the reaction mixture to that of the starting materials and the desired product, chemists can determine when a reaction is complete.

Column Chromatography: For purification on a preparative scale, column chromatography is frequently used. The compound is separated from unreacted starting materials and byproducts on a stationary phase, typically silica (B1680970) gel, using an appropriate eluent system such as a mixture of hexane (B92381) and ethyl acetate. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the compound. myskinrecipes.combldpharm.com A reverse-phase C18 column is often employed with a mobile phase consisting of acetonitrile (B52724) and water. sielc.combiorxiv.org This method can quantify the purity of the compound, often reported to be ≥95% by suppliers. myskinrecipes.com

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds. It can be used for the analysis of carbamate derivatives and their metabolites. usgs.govmdpi.comnih.gov

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

This compound is a solid at room temperature, making it a potential candidate for single-crystal X-ray analysis. fluorochem.co.uk Such an analysis would reveal the exact conformation of the heptyl chain and the spatial arrangement of the carbamate and bromide functional groups. While the technique is highly applicable and has been used to study more complex molecules containing carbamate moieties, a published crystal structure for this compound itself was not identified in a review of academic and commercial literature.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Synthetic Methodologies for Halogenated Carbamates

The synthesis of halogenated carbamates, including tert-Butyl (7-bromoheptyl)carbamate, has traditionally relied on established but often harsh methods. The future in this area is geared towards greener, more efficient, and safer synthetic routes. Conventional methods for creating the carbamate (B1207046) functional group often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.govresearchgate.net While effective, the toxicity and handling requirements of these materials are significant drawbacks. researchgate.net

Future research is focused on several innovative approaches:

Phosgene-Free Carbonylation: A major push is towards replacing phosgene with less hazardous alternatives. Carbon dioxide, being abundant, non-toxic, and renewable, is a highly attractive C1 source for carbamate synthesis. nih.gov Methodologies involving the direct reaction of amines, alcohols, and CO2, often aided by catalysts or specialized reaction conditions like dense carbon dioxide, are being refined. nih.gov

Catalytic and Photocatalytic Methods: The use of transition metal catalysts, such as palladium, can enable highly efficient and selective C-N bond formations under milder conditions. nih.gov Furthermore, the burgeoning field of photocatalysis offers the potential for radical-based syntheses under ambient conditions, minimizing thermal decomposition and improving functional group tolerance. cardiff.ac.uk

Green Rearrangement Reactions: Modern variations of classical reactions like the Hofmann and Curtius rearrangements are being developed to be more environmentally benign. For instance, using green oxidants to facilitate the Hofmann rearrangement of amides in a one-pot process represents a significant step forward in producing carbamates without pre-formed isocyanates. researchgate.netmdpi.com

| Methodology | Key Reagents/Conditions | Advantages | Challenges |

| Traditional (e.g., Isocyanate Route) | Pre-formed isocyanates, alcohols | High yield, well-established | Use and synthesis of toxic isocyanates |

| Traditional (e.g., Phosgene Route) | Phosgene or its derivatives (triphosgene) | Versatile for various amines and alcohols | Extreme toxicity of phosgene, corrosive byproducts |

| Green Hofmann Rearrangement | Amides, green oxidants (e.g., Oxone), alcohols | Avoids pre-formed isocyanates, one-pot process mdpi.com | Substrate scope, reaction optimization |

| Direct CO2 Utilization | Amines, alcohols, carbon dioxide, catalysts | Utilizes a renewable, non-toxic C1 source nih.gov | Requires activation of CO2, often high pressure/temperature |

| Photocatalysis | Substrates, photocatalyst, light source | Mild reaction conditions, unique reactivity pathways cardiff.ac.uk | Catalyst cost, scalability, quantum yield efficiency |

Exploration of Unprecedented Chemical Transformations and Derivatizations

The dual functionality of this compound provides a rich platform for chemical exploration. The terminal bromine atom is a prime site for nucleophilic substitution, while the Boc-protected amine offers a gateway to a myriad of amide, urea, and other nitrogen-containing derivatives following deprotection.

Future research will likely focus on leveraging these handles for novel molecular architectures:

Complex Linker Synthesis: The primary alkyl bromide is readily displaced by a wide range of nucleophiles (e.g., phenols, thiols, azides, secondary amines), allowing the molecule to be tethered to other complex fragments. This is fundamental to its use in creating bifunctional molecules.

Derivatization of the Carbamate Group: While the Boc group is primarily for protection, it can be transformed. More intriguingly, after its removal under acidic conditions to reveal the primary amine, this new functional group can undergo a vast array of reactions. It can be acylated to form amides, reacted with isocyanates to form ureas, or used in reductive amination to create secondary amines. This versatility allows for the systematic modification of one end of the molecule. mdpi.com

Novel Intramolecular Reactions: The seven-carbon spacer allows for the possibility of macrocyclization reactions. By introducing a suitable functional group at the bromo-end that can react with the deprotected amine, various medium-to-large ring structures, which are of interest in medicinal chemistry, could be synthesized.

Photochemical Transformations: Inspired by research on other carbamate derivatives, there is potential to explore the photochemical reactivity of this compound derivatives. For example, incorporating a photosensitive group could allow for light-induced cleavage or crosslinking, a valuable tool in chemical biology. beilstein-journals.org

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group/Structure |

| C-Br bond | Nucleophilic Substitution | Phenols, Thiols, Azides, Amines | Ethers, Thioethers, Alkyl Azides, Secondary/Tertiary Amines |

| N-H (post-deprotection) | Acylation | Acyl chlorides, Carboxylic acids (+ coupling agent) | Amides |

| N-H (post-deprotection) | Urea Formation | Isocyanates | Ureas mdpi.com |

| N-H (post-deprotection) | Reductive Amination | Aldehydes/Ketones (+ reducing agent) | Secondary/Tertiary Amines |

| Both ends (post-modification) | Macrocyclization | Intramolecular nucleophilic attack | Heterocyclic macrocycles |

Advanced Applications in Targeted Therapeutics and Chemical Biology Tool Development

Perhaps the most significant emerging application for this compound is its use as a linker in the synthesis of targeted therapeutics and chemical probes. Its structure is ideally suited for constructing bifunctional molecules that can simultaneously bind to two different biological targets.

PROTACs and Molecular Glues: The field of targeted protein degradation (TPD) utilizes molecules like Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein. This compound is an exemplary linker component. biorxiv.org The bromo-end can be attached to one ligand, and the Boc-protected amine, once deprotected, can be coupled to the other. The heptyl chain provides the necessary length and flexibility to span the distance between the two proteins.

Chemical Biology Probes: Beyond therapeutics, this compound is valuable for creating chemical probes to study biological systems. For instance, it has been used to synthesize affinity-based probes to identify the protein interaction partners of small molecules. biorxiv.org By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to one end and a molecule of interest to the other, researchers can "fish" for binding partners in a cellular lysate, helping to elucidate a drug's mechanism of action.

Bioconjugation: The compound's reactive handles are useful in bioconjugation chemistry, the process of linking molecules to biomolecules like peptides, proteins, or nucleic acids. beilstein-journals.org This can be used to improve the properties of peptide drugs or to attach them to delivery vehicles.

The ability to create these sophisticated molecular tools highlights the transition of this compound from a simple building block to an enabling component in cutting-edge biomedical research.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches for Drug Discovery

The process of discovering new drugs can be accelerated by combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. wjahr.comresearchgate.net These libraries are then tested for biological activity using high-throughput screening (HTS). researchgate.netscispace.com

The structure of this compound is exceptionally well-suited for this approach. It can serve as a central scaffold from which a diverse library of compounds can be generated. The synthetic strategy involves a two-dimensional matrix approach:

First Dimension of Diversity: A set of diverse nucleophiles (R¹-XH, e.g., various phenols, anilines, thiols) is reacted with the bromo-end of the carbamate scaffold.

Second Dimension of Diversity: The Boc protecting group is removed from the resulting products, and the now-free amine is reacted with a second set of diverse building blocks (R²-Y, e.g., various acyl chlorides, isocyanates, or aldehydes for reductive amination).

This strategy allows for the creation of hundreds or thousands of unique compounds from a single starting scaffold in a systematic and often automated fashion. researchgate.net Screening this library can rapidly identify structure-activity relationships (SAR) and provide lead compounds for further optimization in drug discovery programs, particularly for developing new linkers for PROTACs or other targeted therapies.

| Scaffold | Building Block A (R¹-XH) | Building Block B (R²-Y) | Example Product Class |

| This compound | Library of Phenols | Library of Carboxylic Acids | Aryl-ether linked amides |

| This compound | Library of Anilines | Library of Isocyanates | N-Aryl-amine linked ureas |

| This compound | Library of Thiols | Library of Acyl Chlorides | Thioether linked amides |

| This compound | Library of Azides (followed by reduction) | Library of Sulfonyl Chlorides | Amine linked sulfonamides |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (7-bromoheptyl)carbamate in academic research?

Methodological Answer: Synthesis typically involves bromoalkylation of a Boc-protected amine precursor. For example, similar tert-butyl carbamates are synthesized via palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligand) under inert atmosphere . Key steps include:

- Protection : Use Boc₂O to protect the amine under anhydrous conditions (e.g., DCM at -78°C) .

- Bromination : Introduce the bromoheptyl group via nucleophilic substitution or coupling (e.g., with 7-bromoheptyl bromide).

- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) isolates the product .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. What are the stability considerations for this compound during storage?

Methodological Answer: Store under inert conditions (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM). Avoid moisture and acidic/basic conditions to prevent Boc cleavage. Stability data for analogs suggest decomposition above 40°C .

Q. What personal protective equipment (PPE) is required when handling this compound?

Methodological Answer: Use nitrile gloves, lab coat, safety goggles, and P95 respirator for powder handling. Conduct reactions in a fume hood to mitigate inhalation risks, as recommended for similar brominated carbamates .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in cross-coupling reactions?

Methodological Answer:

- Catalyst System : Optimize Pd₂(dba)₃ (0.05 eq) with BINAP (0.1 eq) in toluene at 100°C .

- Stoichiometry : Use 1.2 eq bromoheptyl reagent to drive reaction completion.

- Workup : Quench with water, extract with EtOAc, and concentrate under reduced pressure. Purify via column chromatography (hexane:EtOAc 4:1) .

Q. How does the presence of moisture affect the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Moisture hydrolyzes the Boc group, releasing free amine and altering reactivity. For example, in analogs like tert-butyl (4-bromophenyl)carbamate, rigorous drying (molecular sieves) and anhydrous solvents (THF, DMAc) prevent side reactions .

Q. How can researchers resolve discrepancies between theoretical and observed NMR data for this compound?

Methodological Answer:

Q. What mechanistic insights are critical for selective bromination in synthesizing this compound?

Methodological Answer: Bromination proceeds via SN2, requiring polar aprotic solvents (DMAc, THF) and controlled temperature (80°C). Catalysts like TBAB enhance bromide ion activity, while competing elimination pathways are suppressed by avoiding strong bases .

Q. How does Boc deprotection under acidic conditions impact downstream applications of this compound?

Methodological Answer: Deprotection with HCl/MeOH (3 h, RT) yields the free amine, as shown in analogs like tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate. Neutralize with K₂CO₃ to prevent alkyl bromide hydrolysis .

Q. What strategies mitigate byproduct formation during Boc-protected intermediate synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。